molecular formula C12H16S B14275253 [(Hex-3-en-3-yl)sulfanyl]benzene CAS No. 137298-79-4

[(Hex-3-en-3-yl)sulfanyl]benzene

Cat. No.: B14275253
CAS No.: 137298-79-4
M. Wt: 192.32 g/mol
InChI Key: DAAIXLZABYHGPO-UHFFFAOYSA-N
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Description

[(Hex-3-en-3-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a hex-3-en-3-yl group attached via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Hex-3-en-3-yl)sulfanyl]benzene typically involves the reaction of benzene with hex-3-en-3-yl thiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzene ring. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to deprotonate the thiol, making it a more effective nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution, often involving elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

[(Hex-3-en-3-yl)sulfanyl]benzene undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the double bond in the hex-3-en-3-yl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Electrophiles like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated hexyl derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

[(Hex-3-en-3-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Hex-3-en-3-yl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions, influencing catalytic processes. The benzene ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

[(Hex-3-en-3-yl)sulfanyl]benzene can be compared with other similar compounds such as:

    [(Hex-3-en-3-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur.

    [(Hex-3-en-3-yl)amino]benzene: Contains an amino group instead of sulfur.

    [(Hex-3-en-3-yl)thio]toluene: Similar but with a methyl group on the benzene ring.

Properties

CAS No.

137298-79-4

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

hex-3-en-3-ylsulfanylbenzene

InChI

InChI=1S/C12H16S/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3

InChI Key

DAAIXLZABYHGPO-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)SC1=CC=CC=C1

Origin of Product

United States

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